2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
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Overview
Description
2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of trifluoromethyl and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl and dimethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the hydrazinecarbothioamide moiety under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
- **2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups and its potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazolo[1,5-a]pyrimidine core provides a scaffold for further functionalization and optimization.
Properties
Molecular Formula |
C22H29F3N6O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C22H29F3N6O2S/c1-4-33-9-5-8-26-21(34)29-28-20(32)17-12-19-27-16(15-7-6-13(2)14(3)10-15)11-18(22(23,24)25)31(19)30-17/h6-7,10,12,16,18,27H,4-5,8-9,11H2,1-3H3,(H,28,32)(H2,26,29,34) |
InChI Key |
SMMLMUQSGJILLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC(=C(C=C3)C)C)C(F)(F)F |
Origin of Product |
United States |
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